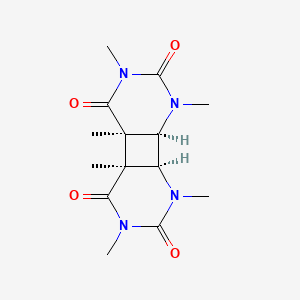

1,3-Dimethylthymine cyclobutane dimer

説明

The 1,3-dimethylthymine cyclobutane dimer (1,3-DMT dimer) is a cyclobutane pyrimidine dimer (CPD) formed via UV-induced [2+2] photocycloaddition between adjacent thymine residues in DNA. Methylation at the 1,3-positions of thymine introduces steric and electronic modifications that influence its photochemical behavior, stability, and biological interactions . CPDs are major DNA lesions responsible for mutagenesis and carcinogenesis, with repair mechanisms including nucleotide excision repair (NER) and photoreactivation by photolyases . The 1,3-DMT dimer serves as a model compound for studying the structural and biochemical effects of methylated CPDs, which may alter DNA-protein interactions and repair efficiency compared to non-methylated analogs .

特性

CAS番号 |

7025-74-3 |

|---|---|

分子式 |

C14H20N4O4 |

分子量 |

308.33 g/mol |

IUPAC名 |

(1R,2S,7S,8R)-3,5,7,8,10,12-hexamethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C14H20N4O4/c1-13-7(15(3)11(21)17(5)9(13)19)8-14(13,2)10(20)18(6)12(22)16(8)4/h7-8H,1-6H3/t7-,8+,13+,14- |

InChIキー |

KHZHANSFNHZADJ-ZPAAZFHLSA-N |

SMILES |

CC12C(C3C1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |

異性体SMILES |

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |

正規SMILES |

CC12C(C3C1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |

同義語 |

1,3-dimethylthymine cyclobutane dimer 1,3-dimethylthymine cyclobutane dimer, (c,a-TD)-isomer 1,3-dimethylthymine cyclobutane dimer, (t,s-TD)-isomer 1,3-dimethylthymine cyclobutane dimer, NS-isomer 1,3-DTCBD |

製品の起源 |

United States |

類似化合物との比較

Structural Comparison

Cyclobutane pyrimidine dimers vary based on substituents, stereochemistry, and base composition. Key analogs include:

Key Insight : Methylation in 1,3-DMT dimer increases hydrophobicity and may impede repair enzyme access compared to T⟨⟩T .

Photochemical Formation and Efficiency

UV-induced dimerization efficiency depends on base pairing, excimer formation, and electronic effects:

Data : Thymine-based dimers (1,3-DMT, T⟨⟩T) exhibit higher efficiency due to favorable orbital overlap and absence of excimer interference .

Physical and Chemical Properties

UV Absorption Profiles

Cyclobutane formation shifts absorption peaks due to reduced π-conjugation:

Note: The 1,3-DMT dimer’s shorter λmax (192 nm) reflects electronic perturbations from methyl groups .

Alkaline Reactivity

Under alkaline conditions, CPDs undergo hydrolysis at the C4 carbonyl:

| Compound | Reactivity Product | Rate (Relative) |

|---|---|---|

| 1,3-DMT dimer | Hemiaminal intermediate | Moderate |

| T⟨⟩T dimer | Hemiaminal intermediate | Fast |

| DMU dimer | Hemiaminal intermediate | Slower |

Insight : Methylation in 1,3-DMT may slow hydrolysis compared to T⟨⟩T due to steric shielding .

Repair Mechanisms

Photolyases and NER pathways show variable efficiency for methylated CPDs:

| Compound | Photolyase Repair Efficiency | NER Efficiency |

|---|---|---|

| 1,3-DMT dimer | Reduced | Moderate |

| T⟨⟩T dimer | High | High |

| C⟨⟩C dimer | Low | Low |

Data : Methylation in 1,3-DMT dimer likely hinders photolyase binding, delaying repair .

Mutagenic Potential

Methylated CPDs exhibit distinct mutagenesis profiles:

| Compound | Mutation Type | Frequency |

|---|---|---|

| 1,3-DMT dimer | C→T transitions | High |

| T⟨⟩T dimer | T→T mutations | Moderate |

| C⟨⟩C dimer | C→T transitions | High |

Note: 1,3-DMT’s methylation may promote replication errors by stabilizing mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。